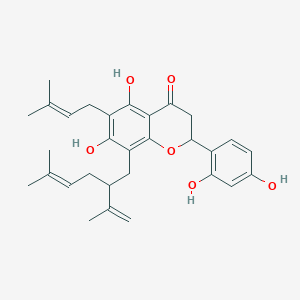

Kushenol B

Description

This compound has been reported in Sophora and Sophora flavescens with data available.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O6/c1-16(2)7-9-19(18(5)6)13-23-28(34)22(11-8-17(3)4)29(35)27-25(33)15-26(36-30(23)27)21-12-10-20(31)14-24(21)32/h7-8,10,12,14,19,26,31-32,34-35H,5,9,11,13,15H2,1-4,6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNAGJNJVFLMRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)CC(CC=C(C)C)C(=C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Kushenol B: An In-depth Technical Guide

Abstract

Kushenol B, an isoprenoid flavonoid isolated from Sophora flavescens, has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. This technical guide provides a detailed examination of the core mechanism of action of this compound, focusing on its molecular targets and the modulation of key signaling pathways. The primary, direct mechanism of action identified for this compound is the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE).[1] Downstream of this activity, and inferred from studies of closely related Kushenol compounds, are potential modulatory effects on critical inflammatory and cell survival pathways such as NF-κB and PI3K/Akt. This document synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling cascades to provide a comprehensive resource for researchers in pharmacology and drug development.

Primary Mechanism of Action: cAMP Phosphodiesterase Inhibition

The most direct molecular target identified for this compound is the enzyme cyclic nucleotide phosphodiesterase (PDE). PDEs are crucial regulatory enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby controlling their intracellular levels and downstream signaling.[2][3] this compound has been shown to be an inhibitor of cAMP-specific phosphodiesterase.[1]

By inhibiting cAMP-PDE, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP levels activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac).[2] The activation of these pathways can have profound effects on cellular processes, including inflammation and cell proliferation.[2][4]

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound against cAMP phosphodiesterase has been quantified, providing a key benchmark for its biological activity.

| Compound | Target | IC50 | Reference |

| This compound | cAMP Phosphodiesterase | 31 µM | [1] |

Putative Downstream and Parallel Mechanisms

While direct inhibition of cAMP-PDE is the primary established mechanism for this compound, extensive research on structurally similar flavonoids from Sophora flavescens, such as Kushenol A, C, F, I, and Z, suggests that this compound may exert its broader anti-inflammatory and antioxidant effects through the modulation of other key signaling pathways. The following sections describe these likely, yet not directly confirmed, mechanisms for this compound.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[5][6] Studies on the whole extract of Kushen, which contains this compound, have demonstrated significant inhibition of the NF-κB pathway.[7] Furthermore, other Kushenol compounds like Kushenol C and F have been shown to suppress NF-κB activation.[1][8][9] It is therefore highly probable that this compound contributes to the overall anti-inflammatory effect of Kushen extract by inhibiting this pathway. Inhibition of NF-κB would lead to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, as well as the enzyme PTGS2 (COX-2).[7]

Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is critical for cell survival, proliferation, and growth.[10] Dysregulation of this pathway is a hallmark of many cancers.[10] Studies on Kushenol A and Kushenol Z have shown potent inhibitory effects on the PI3K/Akt/mTOR pathway, leading to reduced cancer cell proliferation and induction of apoptosis.[11][12][13] Given the structural similarity, it is plausible that this compound shares this anti-proliferative mechanism.

Activation of the Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[14] Kushenol C has been demonstrated to upregulate the Nrf2 pathway, leading to increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1), glutathione, and superoxide dismutase.[1][14][15] This activation is often mediated through the PI3K/Akt pathway.[1][14] The antioxidant properties attributed to this compound likely stem from its ability to activate this protective pathway.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the key molecular pathways and experimental workflows relevant to the mechanism of action of this compound.

Caption: Primary mechanism of this compound via cAMP-PDE inhibition.

Caption: Putative inhibitory actions of this compound on key signaling pathways.

Caption: Generalized workflow for a phosphodiesterase (PDE) activity assay.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

cAMP Phosphodiesterase (PDE) Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and provides a non-radioactive method for measuring PDE activity.[16]

Objective: To quantify the inhibitory effect of this compound on cAMP phosphodiesterase activity.

Principle: The assay measures the amount of phosphate released in a two-step enzymatic reaction. First, PDE hydrolyzes cAMP to 5'-AMP. Second, a 5'-nucleotidase is added, which cleaves 5'-AMP into adenosine and inorganic phosphate (Pi). The released phosphate is then quantified using a malachite green-based reagent.

Materials:

-

Purified cAMP phosphodiesterase enzyme

-

This compound (dissolved in DMSO)

-

3',5'-cAMP substrate solution

-

5'-Nucleotidase enzyme

-

PDE Assay Buffer

-

Green Assay Reagent (Malachite Green-based)

-

Phosphate standard solution

-

96-well microplate

-

Microplate reader (absorbance at ~620-650 nm)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in PDE Assay Buffer. Prepare a 20 U/mL stock of PDE enzyme in cold assay buffer and then dilute to a working concentration of 4 U/mL. Thaw all other reagents and keep on ice.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

x µL of this compound dilution (or DMSO for control).

-

15 µL of PDE Assay Buffer.

-

20 µL of 0.5 mM cAMP substrate.

-

10 µL of 5'-nucleotidase.

-

-

Enzyme Addition: Initiate the reaction by adding 5 µL of the 4 U/mL PDE enzyme solution to each well. The total reaction volume should be 50 µL. Include a "no enzyme" control.

-

Incubation: Incubate the plate at 30°C or 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Termination and Detection: Stop the reaction by adding 100 µL of Green Assay Reagent to each well. This reagent also initiates color development.

-

Measurement: Incubate at room temperature for 15-30 minutes to allow for color stabilization. Measure the absorbance at ~635 nm using a microplate reader.

-

Data Analysis:

-

Generate a standard curve using the phosphate standard.

-

Convert the absorbance readings of the samples to the amount of phosphate produced.

-

Calculate the percentage inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting percent inhibition versus the log of this compound concentration and fitting the data to a dose-response curve.

-

Western Blot for NF-κB and PI3K/Akt Pathway Proteins

This protocol details the methodology for assessing the activation state of key proteins in the NF-κB and PI3K/Akt signaling pathways.

Objective: To determine if this compound affects the phosphorylation (activation) of key signaling proteins like p65 (NF-κB) and Akt.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using antibodies that recognize both the total protein and its phosphorylated form, one can determine the extent of pathway activation.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages for inflammation, or a cancer cell line like MDA-MB-231).

-

This compound.

-

Stimulant (e.g., Lipopolysaccharide (LPS) for NF-κB, or a growth factor for PI3K/Akt).

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates. Once confluent, pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate with the appropriate agent (e.g., 1 µg/mL LPS for 30 minutes) to activate the pathway of interest.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 12,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with antibodies for the total protein (e.g., anti-Akt) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample. Compare the treated groups to the control group to determine the effect of this compound.

Conclusion

The primary mechanism of action for this compound is the inhibition of cAMP phosphodiesterase, leading to an increase in intracellular cAMP and modulation of downstream signaling.[1] While direct evidence is still emerging, a significant body of research on related Kushenol compounds strongly suggests that this compound also exerts its anti-inflammatory, antioxidant, and anti-proliferative effects through the modulation of the NF-κB and PI3K/Akt signaling pathways. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for further investigation into the therapeutic potential of this promising natural compound. Future research should focus on validating these putative secondary mechanisms specifically for this compound and exploring its efficacy in relevant in vivo models.

References

- 1. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cAMP-specific phosphodiesterase inhibitors: promising drugs for inflammatory and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insight into Inhibitory Mechanism of PDE4D by Dietary Polyphenols Using Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB—An Important Player in Xenoestrogen Signaling in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanism of the anti-inflammatory effects of Sophorae Flavescentis Aiton identified by network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Itching and Anti-Inflammatory Effects of Kushenol F via the Inhibition of TSLP Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. content.abcam.com [content.abcam.com]

The Isolation and Purification of Kushenol B from Sophora flavescens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophora flavescens, a perennial shrub native to East Asia, has a long history of use in traditional medicine. Its roots are a rich source of various bioactive compounds, primarily alkaloids and prenylated flavonoids. Among these, Kushenol B, a prenylated flavanone, has garnered interest for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the methodologies for the extraction, isolation, and quantification of this compound from the roots of Sophora flavescens.

Data Presentation

Table 1: Summary of Extraction and Fractionation Parameters for Prenylated Flavonoids from Sophora flavescens

| Parameter | Method | Details | Reference |

| Plant Material | Dried Roots | Ground into a coarse powder. | [1][2] |

| Initial Extraction | Maceration or Reflux | 95% Methanol or 95% Ethanol. Multiple extractions (e.g., 3 times). | [1][3] |

| Solvent-to-Solid Ratio | Variable | Typically ranges from 6:1 to 8:1 (v/w) for reflux extraction. | [3] |

| Extraction Time | Variable | 1.5 to 2 hours per reflux cycle. Up to 7 days for maceration. | [1][3] |

| Concentration | Rotary Evaporation | Under reduced pressure to yield a crude extract. | [1] |

| Solvent Partitioning | Liquid-Liquid Extraction | The crude extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Prenylated flavonoids like this compound are often enriched in the ethyl acetate fraction. | [1][2] |

Table 2: Chromatographic Purification of Kushenol Compounds from Sophora flavescens

| Chromatographic Method | Stationary Phase | Mobile Phase (Elution System) | Compound Example | Reference |

| Column Chromatography | Silica Gel (100-200 mesh) | Gradient of Chloroform-Methanol (e.g., 1:0 to 1:4, v/v) | Kushenol C | [1] |

| Reversed-Phase Chromatography | C18 | Gradient of Water-Methanol (e.g., 1:1 to 1:7, v/v) | Kushenol C | [1] |

| Polyamide Column Chromatography | Polyamide | Stepwise gradient of Ethanol-Water (e.g., 5-8% to 50-60% Ethanol) | Total Flavonoids | [3] |

| Size-Exclusion Chromatography | Sephadex LH-20 | Methanol | Various Flavonoids | [4] |

| Semi-preparative HPLC | C18 Column (e.g., YMC Pack ODS-A, 5 µm) | Isocratic or gradient elution with Methanol-Water or Acetonitrile-Water, often with a small percentage of acid (e.g., 0.1% acetic acid). | Various Flavonoids | [4] |

Table 3: Quantitative Analysis of Flavonoids in Sophora flavescens by HPLC

| Parameter | Details | Reference |

| Analytical Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm) | [5][6] |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water | [5][6] |

| Flow Rate | 0.4 mL/min | [5][6] |

| Column Temperature | 35 °C | [5][6] |

| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS) | [7][8] |

| Example Gradient Program | 0-10 min, 3-20% B; 10-15 min, 20-30% B; 15-20 min, 30-50% B; 20-25 min, 50-70% B; 25-27 min, 70-100% B (where B is Acetonitrile) | [6] |

Experimental Protocols

Extraction and Preliminary Fractionation

This protocol is a synthesized methodology based on common practices for isolating prenylated flavonoids from Sophora flavescens.

1.1. Plant Material Preparation:

-

Obtain dried roots of Sophora flavescens.

-

Grind the roots into a coarse powder (approximately 20-40 mesh).

1.2. Solvent Extraction:

-

Maceration: Soak the powdered roots in 95% methanol at a 1:14.4 (w/v) ratio (e.g., 5 kg of powder in 72 L of methanol) at room temperature for 7 days. Repeat the extraction process three times.[1]

-

Reflux Extraction: Alternatively, reflux the powdered roots with 8 volumes of 95% ethanol for 2 hours. Repeat the extraction twice more with 6 volumes of ethanol for 1.5 hours each.[3]

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

1.3. Solvent Partitioning:

-

Suspend the crude extract in distilled water (e.g., 770 g of extract in 1 L of water).[1]

-

Perform sequential liquid-liquid extraction with solvents of increasing polarity.

-

First, extract with n-hexane to remove non-polar compounds like fats and sterols.

-

Next, extract with chloroform.

-

Finally, extract the aqueous layer with ethyl acetate. The prenylated flavonoids, including this compound, are typically enriched in this ethyl acetate fraction.

-

-

Concentrate the ethyl acetate fraction to dryness.

Chromatographic Isolation and Purification of this compound

2.1. Silica Gel Column Chromatography:

-

Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform or methanol.

-

Pre-adsorb the sample onto a small amount of silica gel.

-

Pack a silica gel column (100-200 mesh) with a suitable solvent (e.g., chloroform).

-

Load the pre-adsorbed sample onto the top of the column.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration (e.g., from 100:0 to 96:4, v/v).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable developing solvent system (e.g., chloroform:methanol, 95:5) and visualizing under UV light.

-

Combine fractions containing the compound of interest based on the TLC profile.

2.2. Reversed-Phase C18 Column Chromatography:

-

Further purify the fractions enriched with this compound using a C18 column.

-

Dissolve the semi-purified fraction in a small volume of methanol.

-

Elute the column with a gradient of methanol and water, starting with a lower concentration of methanol and gradually increasing it (e.g., from 50% to 100% methanol).

-

Collect and monitor fractions as described above.

2.3. (Optional) Polyamide Column Chromatography:

-

Polyamide chromatography is effective for separating flavonoids from alkaloids.[3]

-

The crude extract or partially purified fractions can be loaded onto a polyamide column.

-

Wash the column with water to remove sugars and salts.

-

Elute with a low concentration of ethanol (e.g., 5-8%) to remove alkaloids.

-

Increase the ethanol concentration (e.g., 50-60%) to elute the flavonoids.

2.4. (Optional) Sephadex LH-20 Column Chromatography:

-

For final purification, size-exclusion chromatography on Sephadex LH-20 can be employed.

-

Elute the column with methanol. This step is effective for removing remaining small molecule impurities and separating flavonoids based on their size and aromaticity.

2.5. Semi-preparative HPLC:

-

For obtaining high-purity this compound, semi-preparative HPLC is the final step.

-

Use a C18 column and a mobile phase consisting of methanol/water or acetonitrile/water, potentially with an acid modifier like acetic acid or formic acid to improve peak shape.

-

The elution can be isocratic or a shallow gradient.

-

Monitor the elution at a wavelength where this compound has maximum absorbance (typically around 280-330 nm for flavanones).

-

Collect the peak corresponding to this compound and remove the solvent to obtain the pure compound.

Quantitative Analysis by HPLC

3.1. Sample Preparation:

-

Accurately weigh a specific amount of dried Sophora flavescens root powder (e.g., 5.0 g).

-

Reflux with 70% ethanol (8 volumes for the first extraction, 6 volumes for the second, each for 2 hours).[5][6]

-

Combine the extracts and concentrate to a known volume (e.g., to achieve a final concentration of 0.1 g/mL).[5][6]

-

Filter the solution through a 0.22 µm syringe filter before injection.

3.2. HPLC Conditions:

-

Utilize a C18 analytical column.

-

Employ a gradient elution with 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) at a flow rate of approximately 0.4 mL/min.[5][6]

-

A typical gradient might be: 3-20% B over 10 min, 20-30% B over 5 min, 30-50% B over 5 min, 50-70% B over 5 min.[6]

-

Detect the eluting compounds using a DAD at a wavelength of approximately 295 nm, which is characteristic for flavanones.

-

Quantify this compound by comparing the peak area to a calibration curve prepared with a pure standard of this compound.

Mandatory Visualization

Caption: Experimental workflow for the isolation of this compound.

Caption: Postulated inhibitory effect of this compound on the PI3K/AKT/mTOR signaling pathway.

References

- 1. Kushenol C from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103070912B - Sophora flavescens totall flavone extract product, preparation method and quality detection method - Google Patents [patents.google.com]

- 4. Two New Isoprenoid Flavonoids from Sophora flavescens with Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Determination of Alkaloids and Flavonoids in Sophora flavescens by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

Kushenol B as a cAMP Phosphodiesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol B is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant used in traditional Chinese medicine. Emerging research has identified this compound as an inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE), suggesting its potential as a therapeutic agent in various signaling pathways. This technical guide provides a comprehensive overview of the available data on this compound's activity as a cAMP PDE inhibitor, detailed experimental methodologies for assessing such activity, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data

The primary quantitative measure of this compound's efficacy as a cAMP phosphodiesterase inhibitor is its half-maximal inhibitory concentration (IC50). The available data is summarized in the table below.

| Compound | Target | IC50 Value | Source |

| This compound | cAMP Phosphodiesterase (PDE) | 31 µM | [1][2] |

Note: Further quantitative data, such as Ki values or selectivity against different PDE isoforms, are not currently available in the reviewed literature.

Mechanism of Action: The cAMP Signaling Pathway

Cyclic AMP is a crucial second messenger involved in numerous cellular processes. Its intracellular concentration is tightly regulated by its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). By inhibiting PDE, this compound increases the intracellular levels of cAMP, leading to the activation of downstream effectors such as Protein Kinase A (PKA). This can modulate a variety of cellular responses, including gene expression, metabolism, and cell proliferation.

Experimental Protocols

While the specific experimental protocol used to determine the IC50 value of this compound is not detailed in the available literature, a general and widely accepted method for assessing cAMP phosphodiesterase inhibition is the two-step radioenzymatic assay. This procedure is outlined below.

Objective: To determine the in vitro inhibitory effect of this compound on cAMP phosphodiesterase activity.

Materials:

-

Purified or partially purified phosphodiesterase enzyme preparation (e.g., from bovine brain or specific recombinant human PDE isoforms).

-

[³H]-cAMP (radiolabeled substrate).

-

Snake venom nucleotidase (Crotalus atrox).

-

Anion-exchange resin (e.g., Dowex AG1-X8).

-

This compound stock solution (in DMSO).

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂ and 1 mM DTT).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, a fixed concentration of [³H]-cAMP (typically below the Km of the enzyme), and the desired concentrations of this compound (or vehicle control, DMSO).

-

Enzyme Addition: Initiate the reaction by adding the phosphodiesterase enzyme preparation to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 30-37°C for a predetermined time, ensuring the reaction proceeds within the linear range of product formation.

-

Reaction Termination: Stop the reaction by boiling the mixture for 1-2 minutes.

-

Conversion to Adenosine: After cooling, add snake venom nucleotidase to the reaction mixture and incubate for a further period (e.g., 10-30 minutes at 30-37°C). This enzyme converts the [³H]-5'-AMP product to [³H]-adenosine.

-

Separation of Substrate and Product: Add a slurry of the anion-exchange resin to the tubes. The resin binds the unreacted, negatively charged [³H]-cAMP, while the uncharged [³H]-adenosine remains in the supernatant.

-

Quantification: Centrifuge the tubes to pellet the resin. Transfer a sample of the supernatant to a scintillation vial containing scintillation cocktail.

-

Data Analysis: Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of [³H]-cAMP hydrolyzed. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

References

Technical Whitepaper: The Anti-inflammatory Potential of Kushenol Flavonoids

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the anti-inflammatory effects of Kushenol flavonoids. It is important to note that while the topic of interest is Kushenol B , specific, in-depth peer-reviewed literature on its distinct anti-inflammatory mechanisms is scarce. Therefore, to fulfill the request for a comprehensive technical guide, this paper will present the limited data available for this compound and extensively detail the well-documented anti-inflammatory properties of its closely related and structurally similar isomer, Kushenol C . This approach provides a robust framework for understanding the potential mechanisms of this compound, based on the principle of structure-activity relationships common in flavonoid research.

Introduction: Kushenol Flavonoids as Anti-inflammatory Agents

This compound is a prenylated flavonoid isolated from the roots of Sophora flavescens (Kushen), a plant used extensively in traditional medicine. Like other flavonoids from this source, this compound is recognized for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1] The core mechanism often attributed to flavonoids involves the modulation of key signaling pathways that regulate the inflammatory response.

A primary reported activity of this compound is the inhibition of cAMP phosphodiesterase (PDE), an enzyme class crucial for regulating intracellular signaling. Elevated cAMP levels are known to have anti-inflammatory effects. While direct, detailed studies on this compound's impact on inflammatory cytokine production and cellular signaling cascades are limited, extensive research on the related isomer, Kushenol C, provides significant insights into the likely mechanisms of action for this flavonoid subclass.

Studies on Kushenol C demonstrate a potent ability to suppress pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] This is achieved through the coordinated inhibition of major inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription (STAT), and Mitogen-Activated Protein Kinase (MAPK), alongside the upregulation of the protective Nrf2/HO-1 antioxidant pathway.[2][4] This whitepaper synthesizes the available data to present a detailed technical guide on these effects.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data from studies on this compound and Kushenol C, providing a basis for comparison and highlighting the dose-dependent efficacy of these compounds in modulating inflammatory responses.

Table 1: Inhibitory Activity of this compound on cAMP Phosphodiesterase

| Compound | Target | IC50 Value | Cell Line/System | Reference |

|---|

| this compound | cAMP Phosphodiesterase (PDE) | 31 µM | In vitro enzyme assay | Unverified Primary Source |

Note: This IC50 value is reported by commercial suppliers; the primary research publication has not been identified.

Table 2: Effect of Kushenol C on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

| Mediator | Kushenol C Concentration | % Inhibition / Fold Change | Assay Type | Reference |

|---|---|---|---|---|

| Nitric Oxide (NO) | 50 µM | Significant Decrease | Griess Assay | [2][5] |

| 100 µM | Significant Decrease | Griess Assay | [2][5] | |

| iNOS Expression | 50 µM | Significant Decrease | Western Blot | [2][5] |

| 100 µM | Significant Decrease | Western Blot | [2][5] | |

| Prostaglandin E2 (PGE2) | 50 µM | Significant Decrease | ELISA | [2] |

| 100 µM | Significant Decrease | ELISA | [2] | |

| Interleukin-6 (IL-6) | 50 µM | Significant Decrease | ELISA | [2] |

| 100 µM | Significant Decrease | ELISA | [2] | |

| Interleukin-1β (IL-1β) | 50 µM | Significant Decrease | ELISA | [2] |

| 100 µM | Significant Decrease | ELISA | [2] | |

| MCP-1 | 50 µM | Significant Decrease | ELISA | [2] |

| 100 µM | Significant Decrease | ELISA | [2] | |

| IFN-β | 50 µM | Significant Decrease | ELISA | [2] |

| | 100 µM | Significant Decrease | ELISA |[2] |

Table 3: Effect of Kushenol C on Key Signaling Proteins in LPS-Stimulated RAW264.7 Macrophages

| Target Protein | Kushenol C Concentration | Effect | Assay Type | Reference |

|---|---|---|---|---|

| p-STAT1 | 50 µM / 100 µM | Dose-dependent decrease | Western Blot | [2][4] |

| p-STAT6 | 50 µM / 100 µM | Dose-dependent decrease | Western Blot | [2][4] |

| p-NF-κB p65 | 50 µM / 100 µM | Dose-dependent decrease | Western Blot | [2][4] |

| NF-κB DNA Binding | 50 µM / 100 µM | Dose-dependent decrease | ELISA-based | [2] |

| HO-1 Expression | 50 µM / 100 µM | Dose-dependent increase | Western Blot | [2][3] |

| Nrf2 Activation | 50 µM / 100 µM | Dose-dependent increase | Western Blot / ELISA |[2][3] |

Core Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of Kushenol flavonoids are mediated through the modulation of several interconnected signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms as elucidated from studies on Kushenol C.

Inhibition of Pro-inflammatory Pathways (NF-κB and STAT)

Kushenol C directly interferes with the activation of key transcription factors responsible for expressing pro-inflammatory genes. Upon stimulation by LPS, Toll-like receptor 4 (TLR4) triggers downstream signaling that leads to the phosphorylation and activation of NF-κB and STAT proteins. Kushenol C inhibits the phosphorylation of NF-κB p65, STAT1, and STAT6, preventing their translocation to the nucleus and subsequent gene transcription.[2][4]

References

- 1. Molecular mechanism of the anti-inflammatory effects of Sophorae Flavescentis Aiton identified by network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

In-depth Technical Guide: Antioxidant Properties of Kushenol B In Vitro

Our extensive search for quantitative data, such as IC50 values from common antioxidant assays (e.g., DPPH, ABTS), and detailed experimental protocols specifically for Kushenol B did not yield sufficient information to construct the requested in-depth technical guide. The majority of research on the antioxidant flavonoids from Sophora flavescens focuses on other related compounds like Kushenol C, kuraridin, and kurarinol.[2] For instance, one study mentions an IC50 value of 31 µM for this compound in the context of cAMP phosphodiesterase (PDE) inhibition, which is not a direct measure of its antioxidant capacity in scavenging reactive oxygen species.[1]

Comparative studies on the antioxidant effects of various flavonoids from Sophora flavescens have been conducted; however, these studies have not consistently included this compound in their analyses, or have not provided specific, extractable data for this particular compound.[2] Review articles on the phytochemistry and pharmacology of Sophora flavescens also tend to provide a broad overview of the various isolated compounds, with more detailed functional analysis often centered on the more abundant or biologically active flavonoids, leaving a knowledge gap concerning the specific antioxidant profile of this compound.

Proposed Alternative: A Technical Guide on the Antioxidant Properties of Kushenol C

Given the lack of specific data for this compound, we propose to create a comprehensive technical guide on the in vitro antioxidant properties of Kushenol C , a closely related and extensively studied flavonoid from the same plant. The available literature on Kushenol C is rich with the specific quantitative data, detailed experimental protocols, and information on signaling pathways that would be required to fulfill your original request.

A technical guide on Kushenol C would include:

-

Quantitative Data Summary: Tables detailing IC50 values and other quantitative measures of antioxidant activity from various assays.

-

Detailed Experimental Protocols: Step-by-step methodologies for key antioxidant experiments performed on Kushenol C.

-

Signaling Pathway Diagrams: Graphviz diagrams illustrating the cellular mechanisms, such as the Nrf2 pathway, through which Kushenol C exerts its antioxidant effects.

-

Experimental Workflow Visualizations: Diagrams outlining the procedural steps of the cited antioxidant assays.

We believe this alternative will provide a valuable and data-rich resource for researchers, scientists, and drug development professionals interested in the antioxidant potential of flavonoids from Sophora flavescens.

Please let us know if you would like to proceed with this proposed topic.

References

Kushenol B Signaling Pathway Modulation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol B is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant with a long history of use in traditional medicine. As a member of the diverse flavonoid family, this compound exhibits a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, with a focus on its modulation of cellular signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a summary of available data, detailed experimental protocols, and visualizations of the key signaling cascades. While the direct molecular interactions of this compound are an active area of investigation, this guide consolidates the established findings and explores potential pathways based on evidence from structurally related compounds.

Core Mechanism of Action: cAMP Phosphodiesterase Inhibition

The most well-characterized molecular target of this compound is cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE).[1] PDEs are a superfamily of enzymes responsible for the degradation of cAMP, a crucial second messenger involved in a myriad of cellular processes. By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA). This mechanism is central to many of this compound's observed biological effects.

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound against cAMP phosphodiesterase has been quantified, providing a key metric for its bioactivity.

| Compound | Target | IC50 Value | Reference |

| This compound | cAMP Phosphodiesterase (PDE) | 31 µM | [1] |

Inferred and Potential Signaling Pathways

While direct experimental evidence for this compound's modulation of other signaling pathways is limited, studies on structurally similar kushenol compounds provide a strong basis for inferring its potential involvement in several key cellular cascades. These pathways are critical in inflammation, oxidative stress, and cell survival, aligning with the observed pharmacological effects of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. A network pharmacology study has identified this compound as a bioactive component of Sophora flavescens with predicted targets within the NF-κB signaling cascade. Furthermore, related compounds such as Kushenol C and Kushenol F have been shown to exert their anti-inflammatory effects through the inhibition of NF-κB activation. It is therefore highly probable that this compound shares this mechanism.

Diagram: Proposed Inhibition of the NF-κB Pathway by this compound

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many diseases, including cancer. Several related compounds, including Kushenol A and Kushenol C, have been demonstrated to suppress the PI3K/Akt/mTOR pathway. Given the structural similarities, it is plausible that this compound may also modulate this cascade.

Diagram: Putative Modulation of the PI3K/Akt Pathway by this compound

Caption: Putative inhibitory role of this compound in the PI3K/Akt signaling pathway.

Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of a battery of antioxidant and cytoprotective genes. Kushenol C has been shown to upregulate the Nrf2 pathway, contributing to its antioxidant effects. It is conceivable that this compound may share this ability to bolster cellular antioxidant defenses.

Diagram: Potential Activation of the Nrf2 Pathway by this compound

Caption: Potential activation of the Nrf2 antioxidant pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's effects on the signaling pathways discussed.

cAMP Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a common method for determining the inhibitory effect of a compound on PDE activity.

Diagram: Workflow for cAMP PDE Inhibition Assay

Caption: General workflow for a cAMP phosphodiesterase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA).

-

Reconstitute purified PDE enzyme in assay buffer to the desired concentration.

-

Prepare a stock solution of cAMP substrate in assay buffer.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add a small volume of the this compound dilutions or vehicle control (for baseline activity) and a no-enzyme control (for background).

-

Add the PDE enzyme solution to each well (except the no-enzyme control) and incubate for a defined period (e.g., 15 minutes) at 30°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the cAMP substrate to all wells.

-

Incubate for a specific time (e.g., 30 minutes) at 30°C.

-

Stop the reaction by adding a stop reagent (e.g., 0.1 M HCl or by heating).

-

-

Detection and Analysis:

-

The amount of remaining cAMP or the product (AMP) is quantified using a commercially available detection kit (e.g., fluorescence polarization, ELISA, or luminescence-based assays).

-

Calculate the percentage of PDE inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Western Blot Analysis for NF-κB, PI3K/Akt, and Nrf2 Pathways

Western blotting is a fundamental technique to assess changes in protein expression and phosphorylation status, providing insights into the activation or inhibition of signaling pathways.

Methodology:

-

Cell Culture and Treatment:

-

Culture appropriate cell lines (e.g., macrophages for inflammation studies, cancer cell lines for PI3K/Akt, or hepatocytes for oxidative stress) to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration. For pathway activation studies, cells may be co-treated with a known stimulus (e.g., LPS for NF-κB activation).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.

-

For Nrf2 nuclear translocation studies, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal loading.

-

-

SDS-PAGE and Protein Transfer:

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, phospho-Akt, Nrf2) and loading controls (e.g., β-actin, GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the target protein levels to the corresponding loading control.

-

Conclusion and Future Directions

This compound is a promising natural product with well-defined inhibitory activity against cAMP phosphodiesterase. This primary mechanism likely underpins its observed anti-inflammatory and antioxidant properties. While direct experimental evidence is still emerging, compelling data from related kushenol compounds strongly suggest that this compound may also modulate key signaling pathways, including NF-κB, PI3K/Akt, and Nrf2.

For researchers and drug development professionals, this compound represents an intriguing lead compound. Future research should focus on:

-

Validating the inferred signaling pathways: Conducting detailed molecular studies to confirm the effects of this compound on the NF-κB, PI3K/Akt, and Nrf2 pathways.

-

Identifying direct binding partners: Employing techniques such as affinity chromatography and mass spectrometry to identify other potential molecular targets of this compound.

-

In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of inflammatory diseases, cancer, and conditions associated with oxidative stress.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity for its molecular targets.

By elucidating the complete signaling network modulated by this compound, the scientific community can better understand its therapeutic potential and pave the way for the development of novel drugs based on this natural product scaffold.

References

The Role of Kushenol B in NF-κB Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol B, a prenylated flavonoid isolated from the roots of Sophora flavescens, has garnered interest for its potential anti-inflammatory and antioxidant activities. A key mechanism underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Its dysregulation is implicated in the pathogenesis of numerous inflammatory diseases. This technical guide provides an in-depth overview of the current understanding of how this compound and its related compounds modulate the NF-κB pathway, presenting available data, experimental methodologies, and a visual representation of the signaling cascade.

While direct and extensive research specifically on this compound's interaction with the NF-κB pathway is limited, studies on structurally similar compounds from Sophora flavescens, such as Kushenol C and Kushenol F, provide significant insights into the potential mechanisms of action for this compound.[1][2] These compounds have been shown to suppress the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.[1][2]

Data Presentation: Efficacy of Kushenol Compounds on Inflammatory Markers

The following tables summarize the quantitative data from studies on Kushenol C, a close structural analog of this compound, demonstrating its inhibitory effects on various components and products of the NF-κB signaling pathway. This data provides a strong rationale for investigating this compound for similar activities.

Table 1: Effect of Kushenol C on the Production of Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

| Mediator | Concentration of Kushenol C (µM) | Inhibition | Reference |

| Nitric Oxide (NO) | 50 | Significant reduction | [1] |

| 100 | Stronger reduction | [1] | |

| Prostaglandin E2 (PGE2) | 50 | Significant reduction | [1] |

| 100 | Stronger reduction | [1] | |

| Interleukin-6 (IL-6) | 50 | Significant reduction | [1] |

| 100 | Stronger reduction | [1] | |

| Interleukin-1β (IL-1β) | 50 | Significant reduction | [1] |

| 100 | Stronger reduction | [1] | |

| Monocyte Chemoattractant Protein-1 (MCP-1) | 50 | Significant reduction | [1] |

| 100 | Stronger reduction | [1] | |

| Interferon-β (IFN-β) | 50 | Significant reduction | [1] |

| 100 | Stronger reduction | [1] |

Table 2: Effect of Kushenol C on the Activation of NF-κB Pathway Proteins in LPS-Stimulated RAW264.7 Macrophages

| Protein | Concentration of Kushenol C (µM) | Effect | Reference |

| Phosphorylated NF-κB p65 | 50 | Decreased expression | [1] |

| 100 | Further decreased expression | [1] | |

| NF-κB DNA Binding Activity | 50 | Decreased | [1] |

| 100 | Further decreased | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to investigate the inhibitory effects of compounds like this compound on the NF-κB pathway.

Cell Culture and Treatment

RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. The cells are then pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).

Western Blot Analysis for NF-κB Pathway Proteins

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, and IKK.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

NF-κB DNA Binding Activity Assay

The DNA binding activity of NF-κB in nuclear extracts is often measured using an ELISA-based assay kit.

-

Nuclear Extraction: Nuclear proteins are extracted from treated cells using a nuclear extraction kit.

-

ELISA Assay: An equal amount of nuclear extract is added to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus sequence.

-

Antibody Incubation: The plate is incubated with a primary antibody specific for the activated form of NF-κB p65.

-

Secondary Antibody and Detection: A HRP-conjugated secondary antibody is added, followed by a colorimetric substrate. The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

Immunofluorescence for p65 Nuclear Translocation

-

Cell Seeding and Treatment: Cells are grown on glass coverslips in a multi-well plate and treated as described above.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.

-

Immunostaining: Cells are blocked with BSA and then incubated with a primary antibody against the NF-κB p65 subunit, followed by incubation with a fluorescently labeled secondary antibody.

-

Nuclear Staining and Imaging: The nuclei are counterstained with DAPI. The coverslips are mounted on slides, and images are captured using a fluorescence microscope. The translocation of p65 from the cytoplasm to the nucleus is then quantified.

Visualization of Signaling Pathways and Workflows

NF-κB Signaling Pathway and Inhibition by this compound

Caption: Potential inhibition points of this compound in the NF-κB signaling pathway.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound's effect on the NF-κB pathway.

Conclusion

While direct experimental evidence for this compound's role in NF-κB pathway inhibition is still emerging, the available data on its structural analogs strongly suggest its potential as a potent anti-inflammatory agent. The primary mechanism is likely the suppression of the canonical NF-κB pathway through the inhibition of IKK-mediated IκBα phosphorylation and subsequent degradation, which in turn prevents the nuclear translocation of the p65 subunit. Further research is warranted to elucidate the precise molecular targets and quantitative efficacy of this compound in modulating this critical inflammatory pathway. The experimental protocols and workflows outlined in this guide provide a robust framework for such future investigations, which could pave the way for the development of this compound as a novel therapeutic for inflammatory diseases.

References

In Vitro Cytotoxicity of Kushenol Flavonoids: A Technical Guide

Disclaimer: A comprehensive review of available scientific literature did not yield specific in vitro cytotoxicity data for Kushenol B. The following guide focuses on the well-researched isomer, Kushenol A , as a representative example of a cytotoxic lavandulyl flavonoid isolated from the medicinal plant Sophora flavescens. The experimental protocols and analyses detailed herein are directly applicable to the study of this compound and other related compounds.

Introduction

Kushenol A is a prenylated flavonoid extracted from the roots of Sophora flavescens, a plant used in traditional Chinese medicine.[1] Recent studies have highlighted its potential as an anti-tumor agent, demonstrating its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest.[1][2][3] This technical guide provides a summary of the quantitative data on Kushenol A's cytotoxic effects, detailed experimental protocols for its assessment, and an overview of the key signaling pathways involved.

Quantitative Data on Kushenol A Cytotoxicity

The cytotoxic effects of Kushenol A have been quantified primarily in breast cancer (BC) cell lines. The compound exhibits a dose- and time-dependent inhibition of cell proliferation.[1] Key quantitative findings are summarized below.

Table 1: IC50 Values and Cell Cycle Effects of Kushenol A on Breast Cancer Cells

| Cell Line | Type | IC50 (48h) | Concentration for Cell Cycle Analysis | % Cells in G0/G1 Phase (48h) | % Apoptosis (48h) |

| MCF-7 | ER-positive BC | Not Specified | 4, 8, 16 µM | Dose-dependent increase | Dose-dependent increase |

| BT474 | ER-positive BC | Not Specified | 4, 8, 16 µM | Dose-dependent increase | Dose-dependent increase |

| MDA-MB-231 | Triple-negative BC | Not Specified | 4, 8, 16 µM | Dose-dependent increase | Dose-dependent increase |

Data synthesized from studies demonstrating a significant dose-dependent effect of Kushenol A in the 4–32 μM range.[1]

Experimental Protocols

The following protocols are standard methodologies for assessing the in vitro cytotoxicity of compounds like Kushenol A.

Cell Viability and Proliferation Assay (CCK-8)

This assay measures cell viability based on the bioreduction of a tetrazolium salt (WST-8) by cellular dehydrogenases into a colored formazan product.

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) into 96-well plates at a density of 1 x 10⁴ cells/well and culture for 24 hours.

-

Compound Treatment: Treat cells with varying concentrations of Kushenol A (e.g., 0, 4, 8, 16, 32 µM) dissolved in DMSO (final concentration < 0.1%). Include a vehicle control (DMSO only) and a positive control (e.g., Adriamycin).[1]

-

Incubation: Incubate the plates for specified time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate for 2-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. The 50% inhibitory concentration (IC50) is determined from the dose-response curve.[1]

Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.

-

Cell Seeding: Plate 300 cells per well in 6-well dishes.[1]

-

Treatment: After 24 hours, treat the cells with Kushenol A at a specified concentration (e.g., 8 µM).

-

Incubation: Culture the cells for 10-14 days, replacing the medium containing the compound every 3 days.

-

Fixation and Staining: Discard the supernatant, wash with PBS, fix the colonies with 4% paraformaldehyde or methanol, and stain with 0.1% crystal violet solution.[1]

-

Analysis: Count the number of colonies (typically >50 cells) in each well.

Cell Cycle Analysis via Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with Kushenol A (e.g., 4, 8, 16 µM) for 48 hours.[1]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells by adding them dropwise into 70% ice-cold ethanol while vortexing gently. Incubate at 4°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Data Acquisition: Analyze the samples using a flow cytometer.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in each phase based on DNA content. Kushenol A has been shown to induce a G0/G1 phase arrest.[1][3]

Apoptosis Assay via Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture and treat cells with Kushenol A as described for the cell cycle analysis.

-

Cell Harvesting: Collect both adherent and floating cells and wash with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Data Acquisition: Analyze the samples immediately on a flow cytometer.

-

Analysis: Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.

-

Protein Extraction: Treat cells with Kushenol A, wash with PBS, and lyse using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, Bax, Bcl-2, Cyclin D1, p21) overnight at 4°C.[1]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of a novel compound.

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Kushenol A Signaling Pathway

Kushenol A exerts its cytotoxic effects in breast cancer cells primarily by inhibiting the PI3K/AKT/mTOR signaling pathway.[1][2][3] This pathway is a critical regulator of cell survival, proliferation, and growth.

Caption: PI3K/AKT/mTOR pathway inhibited by Kushenol A.

References

- 1. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic effects of flavonoids from root of Sophora flavescens in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The In-Depth Technical Guide to Natural Flavonoids with Phosphodiesterase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural flavonoids, a diverse group of polyphenolic compounds found in various plants, have garnered significant attention for their potential therapeutic applications. Among their many biological activities, the inhibition of phosphodiesterases (PDEs) has emerged as a key mechanism through which flavonoids exert their pharmacological effects. PDEs are a superfamily of enzymes that regulate cellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers. By inhibiting PDEs, flavonoids can elevate intracellular levels of cAMP and cGMP, thereby modulating a wide range of physiological processes, including inflammation, vasodilation, and neurotransmission. This technical guide provides a comprehensive overview of natural flavonoids with PDE inhibitory activity, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data: PDE Inhibitory Activity of Natural Flavonoids

The following tables summarize the in vitro inhibitory activities (IC50 values) of various natural flavonoids against different phosphodiesterase isoenzymes. The data has been compiled from multiple studies to provide a comparative overview for researchers.

Table 1: Inhibitory Activity of Flavonoids against PDE1, PDE2, and PDE3

| Flavonoid | PDE1 IC50 (µM) | PDE2 IC50 (µM) | PDE3 IC50 (µM) |

| Apigenin | ~10-25[1] | ~10-25[1] | ~10-25[1] |

| Luteolin | ~10-20[1] | ~10-20[1] | ~10-20[1] |

| Myricetin | ~10-40[1] | ~10-40[1] | ~10-40[1] |

| Quercetin | >10[1] | >10[1] | < 10[1] |

| Genistein | ~10-20[1] | ~10-20[1] | ~10-20[1] |

| Daidzein | >100[1] | >100[1] | ~30[1] |

| Diosmetin | >100[1] | 4.8[1] | >100[1] |

| Eriodictyol | >100[1] | >100[1] | ~50[1] |

| 5-hydroxy-4′,7-dimethoxy-flavone | 13.55[2][3] | - | - |

Table 2: Inhibitory Activity of Flavonoids against PDE4 and PDE5

| Flavonoid | PDE4 IC50 (µM) | PDE5 IC50 (µM) |

| Luteolin | ~10-20[1] | ~10-20[1] |

| Quercetin | < 10[1] | >20[1] |

| Myricetin | ~10-40[1] | - |

| Biochanin A | 8.5[1] | >100[1] |

| Hesperetin | ~30[1] | >100[1] |

| Prunetin | ~60[1] | >100[1] |

| Luteolin-7-glucoside | ~40[1] | >100[1] |

| (+)-Cyclomorusin | 0.0054[4] | - |

| 4'-hydroxy-2'-methylalpinum-isoflavone | 2.57 - 8.94[5] | - |

| 5,7,4′-trihydroxyisoflavone 7-O-β-d-apiofuranosyl-(1→6)-β-d-glucopyranoside | 6.56 (PDE4B), 11.74 (PDE4D)[6] | - |

Experimental Protocols

The determination of PDE inhibitory activity is crucial for the evaluation of flavonoid compounds. The most common method cited is the two-step radioenzymatic assay.

Two-Step Radioenzymatic Assay for PDE Activity

This protocol is a standard method for measuring the activity of PDE isoenzymes and the inhibitory potential of compounds like flavonoids.

Materials:

-

Enzyme Preparation: Partially purified PDE isoenzymes from tissues (e.g., guinea pig lungs for PDE1, 2, 4, and 5; heart for PDE3) or recombinant human PDEs.

-

Substrates: [3H]-cAMP or [3H]-cGMP.

-

Inhibitors: Flavonoid compounds dissolved in an appropriate solvent (e.g., DMSO).

-

Reaction Buffer: Tris-HCl buffer with appropriate pH and cofactors (e.g., Mg2+, Ca2+, calmodulin for PDE1).

-

Stop Solution: A solution to terminate the enzymatic reaction (e.g., boiling water).

-

Snake Venom: Containing 5'-nucleotidase (e.g., from Crotalus atrox).

-

Anion-Exchange Resin: To separate the product from the substrate.

-

Scintillation Cocktail and Counter.

Procedure:

-

Reaction Incubation:

-

Prepare reaction mixtures containing the reaction buffer, the PDE enzyme preparation, and the flavonoid inhibitor at various concentrations.

-

Initiate the reaction by adding the radiolabeled substrate ([3H]-cAMP or [3H]-cGMP).

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time, ensuring the reaction is in the linear range.

-

-

Reaction Termination:

-

Stop the reaction by immersing the reaction tubes in a boiling water bath for a short period (e.g., 1-2 minutes) to denature the PDE enzyme.

-

-

Conversion to Nucleoside:

-

Cool the samples and add snake venom, which contains 5'-nucleotidase. This enzyme converts the product of the PDE reaction (5'-AMP or 5'-GMP) into its corresponding nucleoside (adenosine or guanosine).

-

Incubate the mixture again to allow for complete conversion.

-

-

Separation of Product:

-

Apply the reaction mixture to an anion-exchange resin column. The negatively charged, unreacted substrate ([3H]-cAMP or [3H]-cGMP) will bind to the resin, while the uncharged nucleoside product ([3H]-adenosine or [3H]-guanosine) will pass through.

-

-

Quantification:

-

Collect the eluate containing the radiolabeled nucleoside.

-

Add a scintillation cocktail to the eluate and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each flavonoid concentration compared to a control without inhibitor.

-

Determine the IC50 value, the concentration of the flavonoid that causes 50% inhibition of the PDE activity, by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Visualizations

The inhibition of PDEs by flavonoids has profound effects on intracellular signaling cascades. The primary mechanism involves the accumulation of cyclic nucleotides, which in turn activate downstream protein kinases.

Core Signaling Pathway of PDE Inhibition by Flavonoids

The following diagram illustrates the central signaling pathway affected by flavonoid-mediated PDE inhibition. Flavonoids act as competitive inhibitors at the catalytic site of PDEs, preventing the hydrolysis of cAMP and cGMP. This leads to an increase in the intracellular concentrations of these second messengers. Elevated cAMP primarily activates Protein Kinase A (PKA), while elevated cGMP activates Protein Kinase G (PKG). These kinases then phosphorylate a multitude of downstream target proteins, leading to a variety of cellular responses, such as smooth muscle relaxation, reduced inflammation, and modulation of gene expression.

Caption: Flavonoid inhibition of PDE increases cAMP/cGMP, activating PKA/PKG.

Experimental Workflow for PDE Inhibition Assay

The diagram below outlines the logical flow of the two-step radioenzymatic assay for determining the PDE inhibitory activity of a test compound, such as a flavonoid. The process begins with the enzymatic reaction where PDE hydrolyzes the radiolabeled cyclic nucleotide. The reaction is then terminated, and the product is converted to a nucleoside. Finally, the nucleoside is separated from the unreacted substrate, and its radioactivity is quantified to determine the extent of PDE inhibition.

References

- 1. Inhibitory effects of flavonoids on phosphodiesterase isozymes from guinea pig and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent In Vitro Phosphodiesterase 1 Inhibition of Flavone Isolated from Pistacia integerrima Galls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prenylated flavonoids as potent phosphodiesterase-4 inhibitors from Morus alba: Isolation, modification, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Preliminary Screening of Kushenol B Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol B, a prenylated flavonoid isolated from the roots of Sophora flavescens, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the preliminary screening of this compound's bioactivity, with a focus on its anti-inflammatory, antioxidant, and anti-cancer effects. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols and a summary of available quantitative data to facilitate further investigation into the pharmacological potential of this compound. While direct quantitative data for this compound is limited in some areas, this guide also incorporates findings from closely related Kushenol compounds to provide a broader context for its potential bioactivities.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for this compound and related Kushenol compounds to provide a comparative overview of their potency.

Table 1: Anti-inflammatory and Enzyme Inhibitory Activity

| Compound | Bioactivity | Assay | Target/Cell Line | IC₅₀ Value |

| This compound | cAMP Phosphodiesterase Inhibition | Enzyme Assay | cAMP PDE | 31 µM[1] |

| Kushenol C | Nitric Oxide (NO) Production Inhibition | Griess Assay | LPS-stimulated RAW264.7 macrophages | Dose-dependent inhibition observed at 50 and 100 µM |

| Kushenol F | Pro-inflammatory Cytokine Inhibition | ELISA | Cytokine-induced human keratinocytes | Significant dose-dependent reduction of IL-1β and IL-6 |

Table 2: Cytotoxic Activity of Related Kushenols against Cancer Cell Lines

| Compound | Cancer Type | Cell Line | IC₅₀ Value |

| Kushenol A | Breast Cancer | BT474, MCF-7, MDA-MB-231 | 4-32 µM (time and concentration-dependent)[2] |

| Kushenol Z | Non-Small-Cell Lung Cancer | A549, NCI-H226 | Potent cytotoxicity observed (specific IC₅₀ not provided)[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the bioactivity of this compound. These protocols are based on established methods and studies on related compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

a. Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

b. Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare a stock solution of this compound in DMSO and dilute it with culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

-

Replace the medium in the wells with the medium containing different concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-